

physical and chemical properties of Nortropinone hydrochloride

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Compound of Interest

Compound Name: Nortropinone hydrochloride

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In-Depth Technical Guide to Nortropinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropinone hydrochloride is a key synthetic intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and an exploration of its biological significance as an inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using DOT language.

Core Physical and Chemical Properties

Nortropinone hydrochloride is the hydrochloride salt of nortropinone, a demethylated analog of tropinone. It presents as a white to off-white or light brown crystalline solid and is known to be hygroscopic.[1]

Structural and General Properties



Property	Value	Reference
Chemical Name	8-Azabicyclo[3.2.1]octan-3-one hydrochloride	[1]
Synonyms	Desmethyltropinone hydrochloride, 3-Nortropanone hydrochloride	[1]
Molecular Formula	C7H12CINO	[1]
Molecular Weight	161.63 g/mol	[1]
CAS Number	25602-68-0	[1]
Appearance	White to off-white or light brown solid	[1]
Hygroscopicity	Hygroscopic	[1]

Tabulated Physical Properties

Property	Value
Melting Point	>180 °C (with decomposition)[1]
Boiling Point	Not applicable (decomposes)
рКа	Estimated 8-9 (for the secondary amine)

Tabulated Solubility Data

Solvent	Solubility
Water	Soluble (qualitative)
Methanol	Soluble (qualitative)[1]
Chloroform	Soluble (qualitative)[1]
Dichloromethane	Soluble (qualitative)[1]
DMSO	45 mg/mL



Spectroscopic Data ¹H NMR Spectroscopy

A ¹H NMR spectrum of **Nortropinone hydrochloride** is available through ChemicalBook, providing visual confirmation of the proton environments within the molecule.

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.5-3.8	m	2H	H-1, H-5 (bridgehead protons)
~2.8-3.1	m	4H	H-2, H-4 (protons α to carbonyl and nitrogen)
~2.0-2.3	m	4H	H-6, H-7 (protons on the ethylene bridge)
~9.0-10.0	br s	2H	NH ₂ + (protons on the nitrogen)

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)	Assignment
~208-212	C=O (ketone)
~58-62	C-1, C-5 (bridgehead carbons)
~45-50	C-2, C-4 (carbons α to carbonyl and nitrogen)
~28-32	C-6, C-7 (carbons on the ethylene bridge)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:



Wavenumber (cm ⁻¹)	Functional Group
~3400-3200 (broad)	N-H stretch (secondary amine salt)
~2950-2850	C-H stretch (aliphatic)
~1720	C=O stretch (ketone)
~1400-1500	C-H bend

Mass Spectrometry

The mass spectrum of **Nortropinone hydrochloride** is expected to show a molecular ion peak corresponding to the free base (nortropinone, $C_7H_{11}NO$) at m/z 125.1. Common fragmentation patterns for cyclic ketones and amines would involve α -cleavage and loss of small neutral molecules.

Predicted Fragmentation Pattern:

m/z	Fragment
125	[M] ⁺ (molecular ion of the free base)
96	[M-CO-H]+
82	[M-C₂H₃O] ⁺
68	[M-C₃H₅O] ⁺

Experimental Protocols Synthesis of Nortropinone Hydrochloride from Tropinone

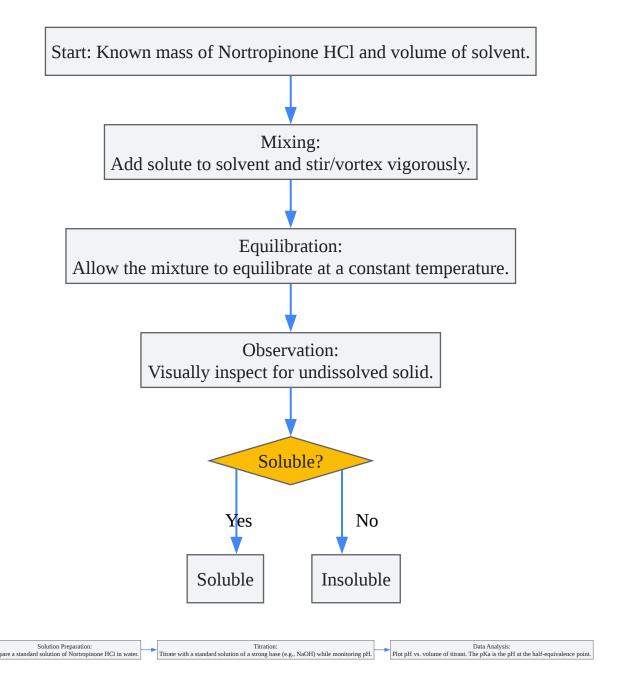
This protocol describes a common method for the N-demethylation of tropinone to yield nortropinone, which is then converted to its hydrochloride salt.



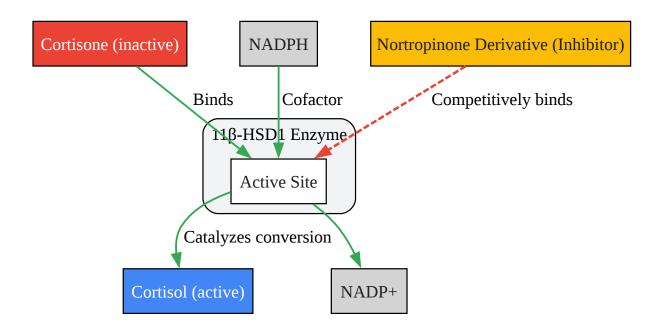












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References

- 1. Secure Verification [cherry.chem.bg.ac.rs]
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